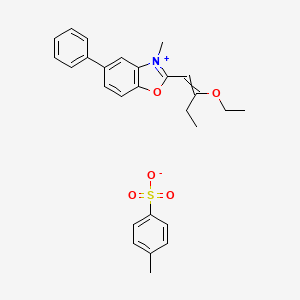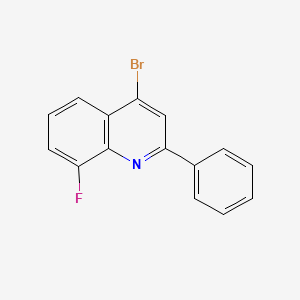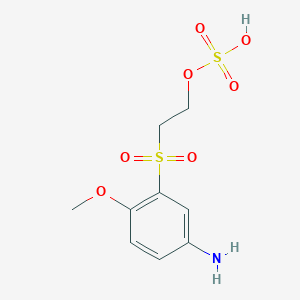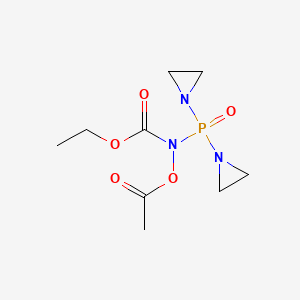
2-Tert-butyl-4,6-dimethyl-1,3-dithiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-4,6-dimethyl-1,3-dithiane is an organic compound with the molecular formula C10H20S2 and a molecular weight of 204.396 g/mol . This compound is characterized by the presence of a dithiane ring, which is a six-membered ring containing two sulfur atoms. The tert-butyl and dimethyl groups attached to the dithiane ring contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 2-Tert-butyl-4,6-dimethyl-1,3-dithiane typically involves the reaction of appropriate thiol precursors with aldehydes or ketones under acidic conditions. One common method involves the use of tert-butyl mercaptan and 2,4-dimethyl-1,3-dithiane in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture in a suitable solvent such as toluene or dichloromethane to facilitate the formation of the dithiane ring.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
2-Tert-butyl-4,6-dimethyl-1,3-dithiane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction of the dithiane ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiols or thioethers.
Substitution: The tert-butyl and dimethyl groups can undergo substitution reactions with electrophiles or nucleophiles, resulting in the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
2-Tert-butyl-4,6-dimethyl-1,3-dithiane has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex sulfur-containing molecules.
Biology: In biological research, this compound is used as a probe to study the reactivity and behavior of sulfur-containing compounds in biological systems. It can also be employed in the development of novel bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to design and synthesize new drugs with improved pharmacological properties. Its unique structure allows for the exploration of new chemical space in drug discovery.
Industry: In the industrial sector, this compound is used as an additive in the formulation of specialty chemicals, such as antioxidants and stabilizers for polymers and fuels.
Mécanisme D'action
The mechanism of action of 2-Tert-butyl-4,6-dimethyl-1,3-dithiane involves its interaction with various molecular targets and pathways. The dithiane ring can undergo nucleophilic attack by reactive species, leading to the formation of reactive intermediates that can participate in further chemical transformations. The tert-butyl and dimethyl groups can influence the reactivity and stability of the compound, affecting its overall behavior in chemical and biological systems.
Comparaison Avec Des Composés Similaires
2-Tert-butyl-4,6-dimethyl-1,3-dithiane can be compared with other similar compounds, such as:
2,4-Dimethyl-6-tert-butylphenol: This compound has a similar tert-butyl and dimethyl substitution pattern but lacks the dithiane ring.
2,6-Dimethyl-4-tert-butylbenzaldehyde: This compound also features tert-butyl and dimethyl groups but contains an aldehyde functional group instead of a dithiane ring.
Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate: This compound contains multiple tert-butyl and dimethyl groups and is used as a stabilizer in polymers.
The uniqueness of this compound lies in its dithiane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
22425-92-9 |
|---|---|
Formule moléculaire |
C10H20S2 |
Poids moléculaire |
204.4 g/mol |
Nom IUPAC |
2-tert-butyl-4,6-dimethyl-1,3-dithiane |
InChI |
InChI=1S/C10H20S2/c1-7-6-8(2)12-9(11-7)10(3,4)5/h7-9H,6H2,1-5H3 |
Clé InChI |
MFVZIKOLBGYKSR-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(SC(S1)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13760284.png)



![5-[(4-chlorophenyl)sulfanylmethyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B13760305.png)





![Hydrazinecarboxylic acid,[[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-,methyl ester(9ci)](/img/structure/B13760335.png)

